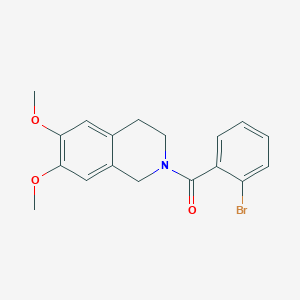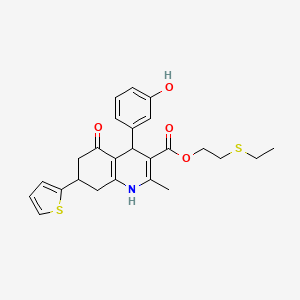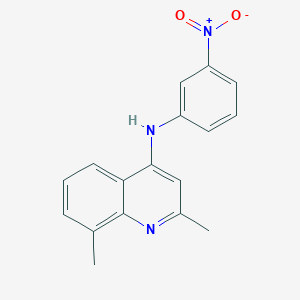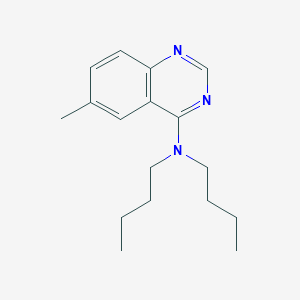
(2-Bromo-phenyl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-ブロモフェニル)-(6,7-ジメトキシ-3,4-ジヒドロ-1H-イソキノリン-2-イル)-メタノンは、臭素化フェニル基とジメトキシ置換イソキノリン部分を特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件: (2-ブロモフェニル)-(6,7-ジメトキシ-3,4-ジヒドロ-1H-イソキノリン-2-イル)-メタノンの合成は、通常、複数段階の有機反応を含みます。一般的なアプローチの1つは、鈴木・宮浦カップリング反応であり、これは炭素-炭素結合を形成するために広く使用されています。 この反応は、パラジウム触媒の存在下で、ボロン酸誘導体とハロゲン化芳香族化合物をカップリングさせることを含みます .
工業生産方法: この化合物の工業生産には、大規模合成のための鈴木・宮浦カップリング反応の最適化が含まれる場合があります。 これには、より効率的な触媒、溶媒、反応条件を使用し、収率を最大化し、コストを最小限に抑えることが含まれます .
反応の種類:
酸化: この化合物は、特にメトキシ基で酸化反応を受け、キノンを生成します。
還元: 還元反応は、臭素原子を標的にすることができ、水素または他の置換基で置き換わる可能性があります。
置換: フェニル環の臭素原子は、求核芳香族置換反応でさまざまな求核剤で置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) やパラジウム触媒の存在下での水素ガス (H2) などの還元剤を使用できます。
置換: メトキシドナトリウム (NaOCH3) やエトキシドナトリウム (NaOEt) などの求核剤が頻繁に使用されます。
主な生成物:
酸化: キノンおよびその他の酸化誘導体。
還元: 脱ハロゲン化生成物または水素化誘導体。
置換: 使用する求核剤に応じて、さまざまな置換フェニル誘導体。
4. 科学研究での応用
化学: この化合物は、特に医薬品や材料科学向けの複雑な分子の開発における有機合成の構成要素として使用されます .
生物学: 生物学的研究では、そのユニークな構造的特徴により、酵素相互作用と受容体結合を研究するためのプローブとして使用できます。
医学: 医薬品化学における潜在的な応用には、特定の酵素や受容体を標的とする新薬の開発が含まれます。その構造的複雑さにより、高い特異性と効力を備えた分子の設計が可能になります。
産業: 産業部門では、この化合物は、さまざまな化学修飾を受ける能力により、ポリマーやナノマテリアルなどの先進材料の合成に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-phenyl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and materials science .
Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structural complexity allows for the design of molecules with high specificity and potency.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
作用機序
(2-ブロモフェニル)-(6,7-ジメトキシ-3,4-ジヒドロ-1H-イソキノリン-2-イル)-メタノンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。臭素原子とメトキシ基は、これらの標的に結合する上で重要な役割を果たし、化合物の生物学的活性を影響を与えます。含まれる経路には、酵素活性の阻害や受容体シグナル伝達の調節が含まれる可能性があります。
類似化合物:
(2-ブロモフェニル)-(6,7-ジメトキシ-1H-イソキノリン-2-イル)-メタノン: 類似の構造ですが、ジヒドロ部分は欠けています。
(2-クロロフェニル)-(6,7-ジメトキシ-3,4-ジヒドロ-1H-イソキノリン-2-イル)-メタノン: 臭素ではなく塩素原子。
(2-ブロモフェニル)-(6,7-ジメトキシ-3,4-ジヒドロ-1H-キノリン-2-イル)-メタノン: イソキノリンではなくキノリン部分。
独自性: 臭素原子とジメトキシ置換イソキノリン部分の両方の存在により、(2-ブロモフェニル)-(6,7-ジメトキシ-3,4-ジヒドロ-1H-イソキノリン-2-イル)-メタノンはユニークになります
類似化合物との比較
(2-Bromo-phenyl)-(6,7-dimethoxy-1H-isoquinolin-2-yl)-methanone: Similar structure but lacks the dihydro moiety.
(2-Chloro-phenyl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-methanone: Chlorine atom instead of bromine.
(2-Bromo-phenyl)-(6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-yl)-methanone: Quinoline moiety instead of isoquinoline.
Uniqueness: The presence of both the bromine atom and the dimethoxy-substituted isoquinoline moiety makes (2-Bromo-phenyl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-methanone unique
特性
分子式 |
C18H18BrNO3 |
|---|---|
分子量 |
376.2 g/mol |
IUPAC名 |
(2-bromophenyl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C18H18BrNO3/c1-22-16-9-12-7-8-20(11-13(12)10-17(16)23-2)18(21)14-5-3-4-6-15(14)19/h3-6,9-10H,7-8,11H2,1-2H3 |
InChIキー |
VQDHBVNTWRJPHG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=CC=C3Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11634364.png)
![2-[(4-methoxybenzyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634368.png)


![(2E)-5-[(4-Fluorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11634383.png)
![ethyl 1-benzyl-5-hydroxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11634386.png)
![4,4'-[(5-chloro-2-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11634396.png)
![N-(4-Ethoxyphenyl)-2-[(3Z)-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B11634409.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634410.png)
![ethyl 5-fluoro-3-{[N-(1,3-thiazol-2-yl)glycyl]amino}-1H-indole-2-carboxylate](/img/structure/B11634416.png)
![(5Z)-2-(4-chlorophenyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634423.png)
![ethyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634424.png)

![5-(4-bromophenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634436.png)
